6-(bromomethyl)-6-fluoro-1,4-dioxepane
CAS No.: 2408974-27-4
Cat. No.: VC11602132
Molecular Formula: C6H10BrFO2
Molecular Weight: 213.04 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2408974-27-4 |
---|---|
Molecular Formula | C6H10BrFO2 |
Molecular Weight | 213.04 g/mol |
IUPAC Name | 6-(bromomethyl)-6-fluoro-1,4-dioxepane |
Standard InChI | InChI=1S/C6H10BrFO2/c7-3-6(8)4-9-1-2-10-5-6/h1-5H2 |
Standard InChI Key | YNJIUBXNTRDBQW-UHFFFAOYSA-N |
Canonical SMILES | C1COCC(CO1)(CBr)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a 1,4-dioxepane backbone—a seven-membered ring containing two oxygen atoms at the 1- and 4-positions. At the 6-position, both a bromomethyl () and a fluorine substituent are present (Figure 1). This arrangement introduces steric and electronic effects that influence reactivity. The bromomethyl group serves as a versatile leaving group, while the fluorine atom enhances stability and hydrophobicity .
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Number | 2408974-27-4 |
Molecular Formula | |
Molecular Weight | 213.04 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Synthetic Considerations
While no direct synthesis protocol for 6-(bromomethyl)-6-fluoro-1,4-dioxepane is documented, analogous cyclic ethers are typically prepared via cyclization of diol precursors. For example, Paulusse et al. demonstrated the synthesis of cyclic allyl sulfides through intramolecular coupling reactions, albeit with competing intermolecular pathways reducing yields . A plausible route for this compound could involve bromofluorination of a preformed dioxepane diol, followed by selective functionalization.
Applications in Polymer Science
Ring-Opening Polymerization (ROP)
Cyclic ethers like 1,4-dioxepane derivatives are prime candidates for RROP. The bromomethyl group in 6-(bromomethyl)-6-fluoro-1,4-dioxepane could initiate radical polymerization, as seen in studies where brominated monomers generated polymers with controlled architectures . For example, ATRP (atom transfer radical polymerization) of similar brominated monomers produced amphiphilic brush copolymers with pH-responsive behavior .
Degradable Polymers
The integration of ester or thioester linkages during polymerization can enhance degradability. Bailey et al. showed that RROP of brominated dioxepanes yields polyesters susceptible to hydrolysis . If 6-(bromomethyl)-6-fluoro-1,4-dioxepane undergoes analogous RROP, the resulting fluorinated polyethers could combine durability with controlled degradation—a valuable trait for environmental sustainability .
Future Directions and Research Gaps
Experimental Characterization
Critical data gaps include thermodynamic properties (e.g., , ), solubility, and reactivity profiles. Experimental studies using differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) spectroscopy could elucidate these parameters.
Application-Specific Studies
-
Polymer Synthesis: Investigating RROP kinetics and copolymerization with monomers like styrene or methyl methacrylate.
-
Biomedical Applications: Assessing biocompatibility and potential use in drug delivery systems.
-
Surface Coatings: Evaluating hydrophobicity and chemical resistance for use in textiles or electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume